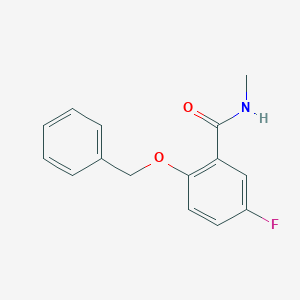

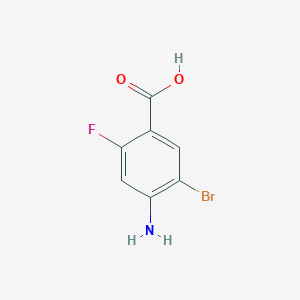

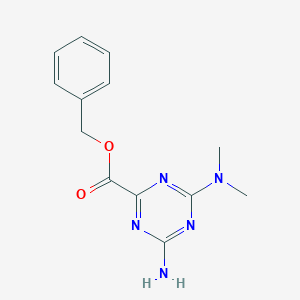

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

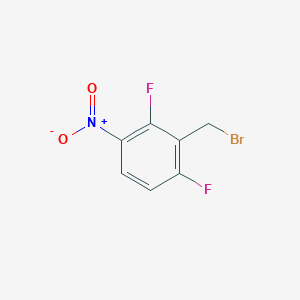

2-(Benzyloxy)-5-fluoro-N-methylbenzamide, commonly known as 2-FMB, is a synthetic organic compound composed of a benzamide, benzyloxy, and fluoroalkyl components. It is a useful reagent in organic synthesis, and is becoming increasingly popular in the scientific research community due to its unique properties. Additionally, potential future directions for research utilizing 2-FMB will be discussed.

Aplicaciones Científicas De Investigación

Radiosynthesis for PET Imaging

2-(Benzyloxy)-5-fluoro-N-methylbenzamide derivatives have been synthesized for potential use in Positron Emission Tomography (PET) imaging. These compounds, such as 3‐(3‐[18F]fluoropropoxy)‐4‐(benzyloxy)‐N‐[(1‐dimethylaminocyclopentyl)methyl]‐5‐methoxybenzamide, a potential PET radiotracer for the glycine transporter GlyT‐2, show promise for in vivo assessment of specific transporters and receptors in the brain. This research highlights the potential for these compounds in neuroimaging and neuropharmacology studies (Tian et al., 2006).

Fluorination of C-H Bonds Mediated by Iron

In the realm of organic chemistry, studies have shown the successful use of compounds like 2-(Benzyloxy)-5-fluoro-N-methylbenzamide in the fluorination of benzylic, allylic, and unactivated C-H bonds. This process is facilitated by iron catalysts, demonstrating a novel and efficient approach to the fluorination of organic compounds, expanding the potential for the development of new pharmaceuticals and materials (Groendyke et al., 2016).

Imaging of Solid Tumors

Fluorine-containing benzamide analogs, including 2-(Benzyloxy)-5-fluoro-N-methylbenzamide derivatives, have been explored for imaging sigma-2 receptor status in solid tumors using PET. This approach is significant in oncology, as it provides a non-invasive method to assess tumor biology and response to therapies (Tu et al., 2007).

Antimicrobial Applications

The development of new antimicrobial agents is another area where derivatives of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide have shown potential. Studies on compounds like 2-Benzoyl pyrimidine derivatives, which include fluorine atoms and benzamide groups, indicate their utility in combating microbial infections (Lü et al., 2015).

Potential Antipsychotic Agents

In psychiatric research, certain benzamides, including fluorinated derivatives, have been synthesized and evaluated as potential multireceptor antipsychotics. These compounds exhibit promising pharmacological profiles, targeting dopamine and serotonin receptors, which are key in the treatment of schizophrenia and other mental disorders (Yang et al., 2016).

Propiedades

IUPAC Name |

5-fluoro-N-methyl-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJWFXTWMPZQMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-fluoro-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)